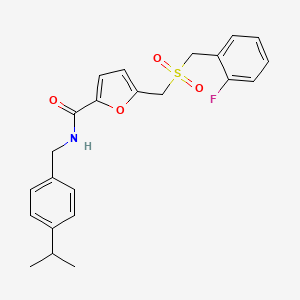
5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-isopropylbenzyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-isopropylbenzyl)furan-2-carboxamide is a synthetic compound used in scientific research for its potential therapeutic effects. This compound is also known as GSK2193874 and has been studied for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors for Ion Detection
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group demonstrated significant potential in the discriminative detection of Cd2+ and CN− ions. This chemosensor exhibited a turn-on fluorescence emission for Cd2+, which could detect CN− ions via a turn-off fluorescence response. Such chemosensors could be valuable in environmental monitoring and biological imaging, offering low detection limits that surpass World Health Organization guidelines. The sensor's applicability was further demonstrated in bio-imaging in live cells and zebrafish larvae, suggesting its utility in biological research and environmental monitoring (Ravichandiran et al., 2020).
Antiviral Agents
Furan-carboxamide derivatives have been identified as novel inhibitors of the influenza A H5N1 virus. Systematic structure–activity relationship studies highlighted the significance of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity. One compound, in particular, demonstrated excellent activity against the H5N1 virus, indicating the potential of furan-carboxamide derivatives as antiviral agents (Yongshi et al., 2017).
Catalysis in Organic Synthesis
The development of 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles as a novel catalyst for the synthesis of furan-2(5H)-one derivatives highlights the role of furan derivatives in catalysis. This approach provided an efficient, recoverable, and recyclable catalyst for producing fine chemicals, demonstrating the potential of furan derivatives in facilitating green and sustainable chemical synthesis (Khodaei et al., 2018).
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)methylsulfonylmethyl]-N-[(4-propan-2-ylphenyl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4S/c1-16(2)18-9-7-17(8-10-18)13-25-23(26)22-12-11-20(29-22)15-30(27,28)14-19-5-3-4-6-21(19)24/h3-12,16H,13-15H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGLPCDSYODGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

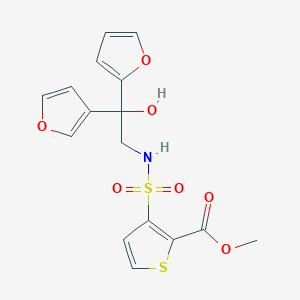
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea](/img/structure/B2372086.png)
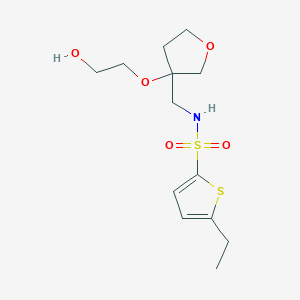
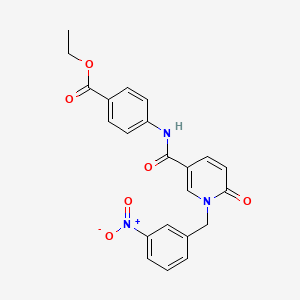

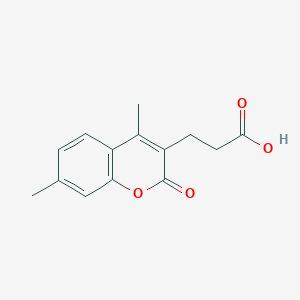

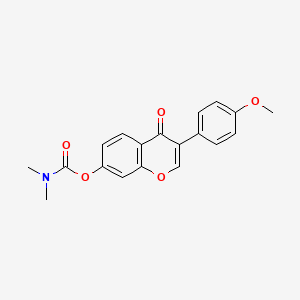
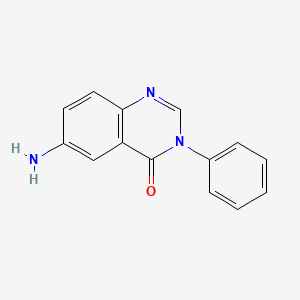
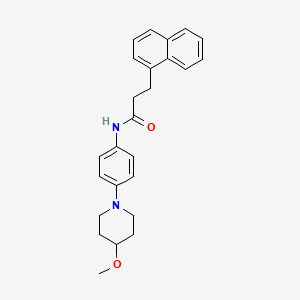
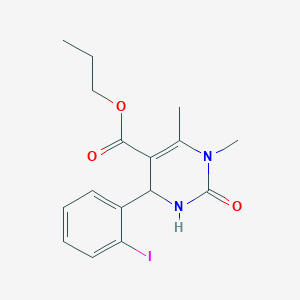
![2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)
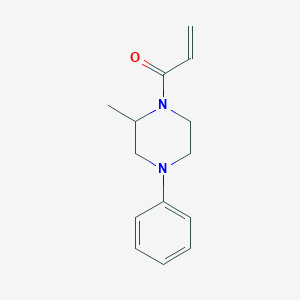
![2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2372105.png)